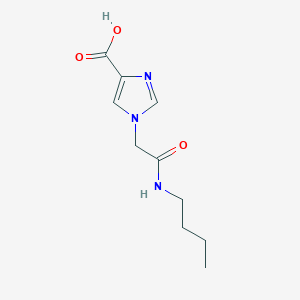

1-(2-(butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid

Description

1-(2-(Butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid is a substituted imidazole derivative featuring:

- Imidazole core: A five-membered aromatic heterocycle with two nitrogen atoms.

- Carboxylic acid group: Positioned at the 4th carbon of the imidazole ring.

- N1 substituent: A 2-(butylamino)-2-oxoethyl group, forming an amide linkage.

This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid and variable lipophilicity from the butylamide side chain. The compound is hypothesized to have applications in pharmaceuticals, particularly as an intermediate or bioactive molecule targeting enzymes or receptors .

Properties

IUPAC Name |

1-[2-(butylamino)-2-oxoethyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-2-3-4-11-9(14)6-13-5-8(10(15)16)12-7-13/h5,7H,2-4,6H2,1H3,(H,11,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHGMVQUJYTVQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN1C=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid is an organic compound belonging to the class of imidazole derivatives. Its unique structure, featuring an imidazole ring, a carboxylic acid group, and a butylamino group, suggests potential applications in various biological contexts. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and associated research findings.

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 1-(2-(butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid |

| Molecular Formula | C10H15N3O3 |

| Molecular Weight | 225.25 g/mol |

| CAS Number | 1698439-98-3 |

The biological activity of 1-(2-(butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid is primarily attributed to its interaction with specific molecular targets. The compound may act by:

- Inhibiting Enzymatic Activity: It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways.

- Metal-Binding Properties: As identified in related studies, imidazole derivatives can serve as metal-binding pharmacophores, which is crucial for targeting metallo-β-lactamases (MBLs) involved in antibiotic resistance .

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further exploration in combating bacterial infections .

- Anti-inflammatory Effects: The compound has been investigated for its anti-inflammatory properties, which could have implications in treating conditions characterized by inflammation .

- Enzyme Inhibition: Structure-activity relationship (SAR) analyses demonstrate that modifications of the imidazole core can enhance its inhibitory effects on MBLs, which are critical in antibiotic resistance .

Case Studies and Research Findings

Several studies have explored the biological activity of imidazole derivatives similar to 1-(2-(butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid:

- A study focusing on the optimization of imidazole derivatives found that specific substitutions could significantly enhance their potency against MBLs, highlighting the importance of structural modifications in drug design .

- Another investigation evaluated the immunomodulatory effects of various imidazole compounds using mouse splenocytes. It was found that certain derivatives could rescue immune cell function effectively, indicating potential therapeutic applications in immunotherapy .

Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues with Alkyl/Aryl Amide Substituents

The table below compares key derivatives with variations in the amide side chain:

Key Observations :

- Lipophilicity: Butyl and sec-butyl groups increase hydrophobicity, while morpholino improves water solubility.

Derivatives with Aromatic or Heterocyclic Substituents

Key Observations :

Pharmacologically Relevant Analogues

- Carbimazole (): A thioimidazoline derivative used as an antithyroid agent. Unlike the target compound, it lacks a carboxylic acid but shares the imidazole core, highlighting the pharmacological versatility of imidazole-based structures.

- Candesartan Cilexetil Impurity G (): A benzimidazole-tetrazole hybrid, emphasizing the role of imidazole derivatives in antihypertensive drugs.

- Spiroimidazoline Derivatives (): These compounds exhibit neuropeptide Y receptor antagonism, suggesting that structural modifications (e.g., spiro rings) can tailor bioactivity .

Preparation Methods

Synthesis of 1H-Imidazole-4-carboxylic Acid Core

The starting material for the target compound is typically 1H-imidazole-4-carboxylic acid , which can be synthesized via hydrolysis of its ethyl ester derivative.

- Method : Hydrolysis of 1H-imidazole-4-carboxylic acid ethyl ester using potassium hydroxide solution.

- Conditions :

- Mass ratio of ester to KOH solution: 1:2.2

- Reaction temperature: 30°C

- After completion, acidification with sulfuric acid to pH 1

- Recrystallization of crude product to purify

- Yield : Approximately 92.5%

- Reference : Patent CN105693619 (2016) describes this approach in detail, highlighting the mild conditions and high yield for the preparation of the imidazole-4-carboxylic acid intermediate.

Formation of the Amide Bond with Butylamino Group

The key step in synthesizing 1-(2-(butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid is the coupling of the imidazole-4-carboxylic acid with butylamine or a butylamino-containing intermediate to form the amide linkage.

- Typical Coupling Reagents :

- Carbodiimides such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

- Benzotriazol-1-ol (HOBt) as an additive to improve coupling efficiency and reduce side reactions

- Solvents :

- N,N-Dimethylformamide (DMF) or dichloromethane (DCM) are commonly used

- Reaction Conditions :

- Temperature: 20–60°C

- Reaction time: 0.75 to 5 hours or longer depending on scale and reactivity

- Addition of base such as triethylamine to deprotonate the amine and facilitate coupling

- Workup :

- Extraction with ethyl acetate or chloroform

- Washes with aqueous sodium bicarbonate or sodium hydroxide to remove acidic impurities

- Drying over sodium sulfate and concentration under reduced pressure

- Purification :

- Column chromatography using silica gel with methanol/DCM mixtures or preparative chromatography systems

- Recrystallization from methanol or other suitable solvents

- Yields :

Representative Experimental Procedure (Adapted)

Analytical Data and Characterization

- NMR Spectroscopy : Proton NMR typically shows characteristic signals for the imidazole ring protons, the amide NH, and the butyl chain protons.

- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight of the compound.

- Purity : Confirmed by chromatographic methods such as LCMS or HPLC.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 1H-Imidazole-4-carboxylic acid (from ester) |

| Key Reagents | Butylamine, EDC, HOBt, Triethylamine |

| Solvents | DMF, DCM |

| Temperature | 20–60°C |

| Reaction Time | 0.75 to 5 hours |

| Workup | Extraction, washing with NaOH/bicarbonate, drying |

| Purification Techniques | Column chromatography, recrystallization |

| Typical Yield | 57–92.5% depending on step |

Research Findings and Notes

- The use of carbodiimide coupling agents such as EDC in the presence of HOBt is a well-established method for amide bond formation, providing high yields and minimizing side reactions like racemization or urea formation.

- Mild hydrolysis conditions for the imidazole ester ensure high purity of the acid intermediate without degradation.

- Reaction optimization can involve varying temperature, solvent polarity, and reagent stoichiometry to maximize yield and purity.

- The described methods are consistent with standard peptide coupling protocols adapted for imidazole derivatives.

Q & A

Q. What are the recommended synthetic routes for 1-(2-(butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid?

A general approach involves multi-step condensation reactions. For imidazole core formation, benzaldehyde derivatives can react with oxalaldehyde and ammonium hydroxide in ethanol under controlled temperatures (0°C to room temperature) to yield intermediate imidazole precursors. Subsequent functionalization with butylamine via nucleophilic substitution or coupling reactions introduces the butylamino-oxoethyl side chain. Purification typically employs flash column chromatography using dichloromethane or ethyl acetate/hexane mixtures . Final carboxylic acid groups may require hydrolysis of ester-protected intermediates under acidic or basic conditions .

Q. What spectroscopic techniques are critical for structural validation of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing imidazole ring protons (δ 7.0–8.5 ppm) and butyl chain signals (δ 0.8–1.5 ppm).

- Infrared (IR) Spectroscopy: Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid and amide groups).

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns. X-ray crystallography (for crystalline derivatives) provides definitive 3D structural data .

Q. What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- Storage: Keep in a cool, dry place away from incompatible materials (strong oxidizers, bases).

- Disposal: Follow hazardous waste protocols; incinerate in approved facilities .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Optimization involves:

- Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalyst Use: Transition metals (e.g., Pd for cross-coupling) or acid/base catalysts (e.g., H₂SO₄ for hydrolysis) improve reaction efficiency.

- Temperature Control: Microwave-assisted synthesis reduces reaction time and byproducts.

- Workup Strategies: Liquid-liquid extraction or recrystallization minimizes product loss .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-Response Analysis: Test a broader concentration range to identify non-linear effects.

- Cell Line Validation: Use multiple cell lines (e.g., cancer vs. normal) to assess specificity.

- Mechanistic Studies: Combine enzyme inhibition assays (e.g., tubulin polymerization for antiproliferative activity) with molecular docking to validate targets .

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD): Simulates interactions with biological targets (e.g., proteins) to guide SAR studies.

- Docking Software (AutoDock, Schrödinger): Models binding poses in active sites, prioritizing derivatives for synthesis .

Experimental Design

Q. How to design a study evaluating the compound’s antifungal activity?

- Inoculum Preparation: Standardize fungal strains (e.g., Candida albicans) using CLSI guidelines.

- MIC Determination: Use broth microdilution assays with concentrations ranging from 0.1–100 µg/mL.

- Controls: Include ketoconazole as a positive control and solvent-only negative controls.

- Synergy Testing: Combine with fluconazole to assess antagonistic/additive effects .

Q. What methods validate the compound’s stability under physiological conditions?

- pH Stability: Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours; analyze degradation via HPLC.

- Plasma Stability: Mix with human plasma and monitor metabolite formation using LC-MS.

- Light/Heat Stability: Expose to UV light (254 nm) or 40–60°C and track decomposition .

Data Analysis

Q. How to interpret conflicting cytotoxicity results across studies?

Q. What statistical approaches are suitable for dose-response studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.